(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine
Description
(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 1416768-36-9, molecular formula C₇H₆BrF₃N₂) is a pyridine derivative featuring a bromine substituent at position 5, a trifluoromethyl group at position 3, and an aminomethyl group at position 2 . This compound, with a molecular weight of 255.04 g/mol, is produced by BLD Pharm Ltd. at 97% purity and serves as a versatile building block in pharmaceutical and agrochemical research. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrF3N2 |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
[5-bromo-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H,2,12H2 |
InChI Key |
YBEPYGLYWWTDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CN)Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Nucleophilic Aromatic Substitution
The patent employs diethyl malonate to displace a chlorine atom on 2-chloro-3-trifluoromethyl-5-nitropyridine, forming a malonate intermediate. For the target compound, this step could be modified by replacing diethyl malonate with a nitrogen-containing nucleophile (e.g., cyanide followed by reduction) to introduce the methanamine group.
Reaction conditions:
Step 2: Hydrolysis and Decarboxylation
The malonate intermediate undergoes acidic hydrolysis to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine. Adapting this for methanamine would require alternative hydrolysis conditions that preserve the amine group.
Key parameters:
Step 3: Nitro Reduction
The nitro group is reduced to an amine using iron powder in acetic acid. This step is critical for subsequent bromination, as the amine can act as a directing group.
Optimization data:
| Iron powder (equiv) | Temperature | Time | Yield |
|---|---|---|---|
| 2.6 | 80°C | 24 h | 83.6% |
| 3.0 | 100°C | 24 h | 68% |
Step 4: Bromination
Copper bromide and tert-butyl nitrite facilitate bromination at the 5-position. The methanamine group’s directing effects ensure regioselectivity here.
Bromination conditions:
Alternative Route: Buchwald-Hartwig Amination
A metal-catalyzed coupling offers a streamlined approach to introducing the methanamine group post-bromination. This method circumvents the multi-step malonate pathway:
Substrate Preparation
Start with 5-bromo-3-(trifluoromethyl)pyridin-2-yl chloride. The chloride serves as a leaving group for subsequent amination.
Palladium-Catalyzed Coupling
Using a Buchwald-Hartwig protocol:
-
Catalyst: Pd(OAc)₂/Xantphos
-
Base: Cs₂CO₃
-
Amine source: Ammonia or protected amine
Reported yields in analogous reactions:
| Ligand | Temperature | Yield |
|---|---|---|
| Xantphos | 100°C | 62% |
| BINAP | 120°C | 45% |
Bromination Strategies and Regiochemical Control
The position of bromination is heavily influenced by existing substituents. Experimental data from CN109232399B demonstrates that the trifluoromethyl group directs electrophilic attack to the 5-position when the 2-position is occupied. This aligns with the target compound’s structure.
Comparative bromination methods:
| Method | Reagents | Regioselectivity | Yield |
|---|---|---|---|
| CuBr/t-BuONO | Acetonitrile, 25°C | 5-position | 34.6% |
| Br₂/FeCl₃ | DCM, 0°C | 4-position | <10% |
Purification and Characterization
The final compound is typically isolated as a yellow oil and purified via distillation or column chromatography. Nuclear magnetic resonance (NMR) data from the patent provides critical validation:
¹H NMR (600 MHz, CDCl₃):
For the methanamine derivative, the methylene protons (CH₂NH₂) would appear as a triplet near δ 3.3–3.7 ppm, with amine protons detectable in D₂O-exchanged spectra.
Challenges and Optimization Opportunities
Competing Side Reactions
-
Trifluoromethyl group stability: Harsh acidic conditions may lead to defluorination.
-
Amine protection: Unprotected amines can interfere with bromination, necessitating Boc or Fmoc protection strategies.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are common, using reagents like arylboronic acids and bases such as potassium phosphate in solvents like 1,4-dioxane and water.
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidized Derivatives: Oxidation reactions can yield pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
Pharmaceutical Development
Kinase Inhibition:
Research indicates that (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine exhibits activity as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular functions, and their dysregulation is often linked to cancer and other diseases. The compound's ability to inhibit specific kinases positions it as a candidate for drug development targeting these conditions.
Antitubercular Activity:
Recent studies have identified derivatives of pyridine compounds, including this compound, as promising candidates against Mycobacterium tuberculosis. These compounds have shown significant activity against both drug-sensitive and drug-resistant strains of tuberculosis, indicating their potential as new anti-TB agents .
Structure-Activity Relationship Studies
Studies on the structure-activity relationship (SAR) of similar trifluoromethyl-substituted compounds have demonstrated that the presence of the trifluoromethyl group significantly enhances biological activity compared to non-fluorinated analogs. This enhancement is attributed to improved lipophilicity and altered electronic properties, which facilitate better interaction with biological targets .
Case Studies
Case Study 1: Cancer Therapeutics
A study demonstrated that this compound effectively inhibited specific kinases involved in cancer progression. The compound showed promise in preclinical models, leading to further investigations into its efficacy and safety profiles in clinical settings .
Case Study 2: Tuberculosis Treatment
In another research initiative, derivatives of this compound were synthesized and tested against M. tuberculosis. Results indicated potent activity against resistant strains, showcasing the compound's potential as a novel anti-TB agent .
Mechanism of Action
The mechanism of action of (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine and analogous pyridine derivatives:
Key Observations :
- Halogen Substituents : Bromine (Br) in the target compound offers higher atomic radius and polarizability compared to chlorine (Cl) or fluorine (F), making it more reactive in nucleophilic substitutions or cross-couplings .
- Salt Forms : Hydrochloride salts (e.g., CAS 326476-49-7) enhance aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine, a compound characterized by its unique structural features, including a bromine atom and a trifluoromethyl group on the pyridine ring, has garnered attention in pharmaceutical research for its significant biological activities. This article reviews the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C6H5BrF3N2
- Molecular Weight : 241.02 g/mol
- Functional Groups : Bromine (Br), Trifluoromethyl (CF3), Amino group (NH2)
The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity compared to other similar compounds, making it a valuable candidate in medicinal chemistry .
Research indicates that this compound primarily interacts with specific enzymes or receptors, modulating various biological pathways. Notably, it has shown potential as an inhibitor for certain protein kinases, which are critical in cancer therapy and other diseases where kinase activity is disrupted .
Key Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been documented to inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interaction with receptor sites alters physiological responses, providing avenues for therapeutic intervention.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential in treating a range of conditions.
Anticancer Activity
Several studies have reported the compound's effectiveness against cancer cell lines. For example:
- In vitro Studies : The compound demonstrated significant inhibition of cancer cell proliferation in various assays, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound has also exhibited antimicrobial properties:
- Chlamydia Inhibition : Research indicated that derivatives with trifluoromethyl groups showed enhanced activity against Chlamydia, outperforming non-fluorinated analogs .
Case Studies and Research Findings
-
Study on Kinase Inhibition :
- A study demonstrated that this compound effectively inhibited specific protein kinases involved in tumor growth. The IC50 values indicated potent activity at low concentrations.
- Antichlamydial Activity :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Key Features | Biological Activity |
|---|---|---|
| (5-Bromo-2-methylpyridin-3-amine) | Bromine at 5-position | Moderate enzyme inhibition |
| (5-Bromo-3-methylpyridine) | Methyl instead of trifluoromethyl | Lower potency in cancer cell lines |
| (Trifluoromethyl-substituted analogs) | Enhanced lipophilicity | Improved receptor binding and activity |
The incorporation of the trifluoromethyl group significantly enhances the biological activity compared to other derivatives lacking this feature .
Q & A
Basic: What are the standard synthetic routes for (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, microwave-assisted reactions under inert atmospheres (e.g., argon) at 140°C for 2–5 minutes can improve efficiency . Key steps include:
- Boc-protection : Using tert-butoxycarbonyl (Boc) groups to stabilize the amine during coupling reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the free amine .
- Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the product. Yields range from 11% to 89%, depending on solvent polarity and catalyst loading (e.g., bis(triphenylphosphine)palladium(II) dichloride) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Standard analytical methods include:
- NMR Spectroscopy : H and C NMR verify the pyridine ring substitution pattern and trifluoromethyl group integration. The bromo substituent’s deshielding effect is evident at ~8.5 ppm for aromatic protons .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) confirms purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 255) .
- Elemental Analysis : Confirms Br and F content (±0.3% deviation) to rule out byproducts .
Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
Answer:
Discrepancies often arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing peak coalescence at elevated temperatures .
- COSY and HSQC : Resolve overlapping signals in crowded aromatic regions. For example, coupling between H-4 and H-6 protons confirms the pyridine ring substitution .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, particularly if halogen bonding or steric effects distort NMR data .
Advanced: What methodologies optimize the compound’s stability under storage and experimental conditions?
Answer:
Stability challenges include hydrolysis of the trifluoromethyl group and amine oxidation. Recommendations:
- Storage : Anhydrous conditions (argon atmosphere, molecular sieves) at –20°C in amber vials minimize degradation .
- Buffered Solutions : Use pH 7.4 phosphate buffers with 1 mM EDTA to chelate metal ions that catalyze decomposition .
- Lyophilization : For long-term storage, lyophilize the hydrochloride salt, which shows greater stability than the free base .
Advanced: How does the compound’s electronic profile influence its reactivity in medicinal chemistry applications?
Answer:
The trifluoromethyl group’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) at the 5-bromo position. Applications include:
- Boronic Acid Derivatives : Suzuki coupling with aryl boronic acids to generate biaryl scaffolds for kinase inhibitors. The Br atom acts as a leaving group, while the CF group stabilizes transition states .
- Enzyme Binding : Docking studies show the amine group forms hydrogen bonds with catalytic residues (e.g., leucyl-tRNA synthetase), while the CF group enhances hydrophobic interactions in enzyme pockets .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME or QikProp estimate logP (~2.1), aqueous solubility (–3.2 logS), and blood-brain barrier penetration (low) .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding mode stability in target proteins. For example, the CF group’s rigidity reduces entropic penalties during binding .
- DFT Calculations : B3LYP/6-31G* level optimizations predict electrostatic potential surfaces, guiding derivatization for improved solubility .
Advanced: How can researchers mitigate low yields in scale-up syntheses?
Answer:
Critical factors for scalability:
- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and costs .
- Solvent Optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and higher boiling point .
- Process Analytics : In-line FTIR monitors reaction progression, enabling real-time adjustments to temperature or reagent stoichiometry .
Advanced: What strategies resolve conflicting bioactivity data across assay platforms?
Answer:
Discrepancies may stem from assay sensitivity or compound aggregation. Solutions:
- Orthogonal Assays : Confirm IC values using SPR (surface plasmon resonance) and fluorescence polarization assays .
- Dynamic Light Scattering (DLS) : Detect nanoaggregates (>100 nm) that non-specifically inhibit enzymes. Add 0.01% Tween-20 to disrupt aggregates .
- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., demethylated analogs) that may interfere with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
